![molecular formula C17H16N2 B2942353 4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline CAS No. 1005161-84-1](/img/structure/B2942353.png)
4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
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Description
Scientific Research Applications
Synthesis of Derivatives : The compound and its derivatives have been synthesized through various methods, including acid-catalyzed cyclocondensation and ozonolysis. These methods led to the creation of stable ozonides with specific configurations (Tolstikov et al., 2014). Another study highlighted the synthesis of 4-substituted cyclopenta[c]quinoline derivatives, examining their cytotoxicity against human cancer cell lines, indicating a potential application in cancer research (Lee et al., 2001).
Structural Characterization : Structural characterization of solvates and polymorphs of isomeric dicarboxylic acids with pyridine and quinoline was conducted, revealing variations in hydrogen bond interactions and the formation of assemblies through encapsulation and hydrogen bonding. This study provides insight into the molecular interactions and structural intricacies of such compounds (Singh & Baruah, 2009).
Crystallography and Molecular Analysis : Detailed crystallographic studies were conducted on related compounds, such as 2-(pyridinium-2-yl)quinoline-4-carboxylic acid nitrate, to understand the molecular geometry and intermolecular interactions like hydrogen bonding and π-π stacking interactions. These studies are crucial for understanding the material properties and potential applications in fields like supramolecular chemistry (Huang et al., 2010).
properties
IUPAC Name |
4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2/c1-2-7-16-14(4-1)13-5-3-6-15(13)17(19-16)12-8-10-18-11-9-12/h1-5,7-11,13,15,17,19H,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUOAVOTTRCNEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=CC=CC=C23)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |
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